2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO4S/c1-13(2)12-24(21,22)14-6-5-9-19(10-14)17(20)11-23-16-8-4-3-7-15(16)18/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTYHABBLPHEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2-Fluorophenoxy Ether
The 2-fluorophenoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. In one approach, 2-fluorophenol reacts with a bromoethyl ketone precursor under basic conditions. For example, treatment with potassium carbonate in dimethylformamide (DMF) at 80°C facilitates the displacement of bromide by the phenoxide ion, yielding 2-(2-fluorophenoxy)acetophenone intermediates.
Reaction Conditions :
- Base : K2CO3 or Cs2CO3
- Solvent : DMF or acetonitrile
- Temperature : 80–100°C
- Yield : 60–75%
Introduction of the Piperidine Sulfonyl Group
The piperidine ring is functionalized with the 2-methylpropanesulfonyl group through sulfonylation. This step involves reacting 3-aminopiperidine with 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds in dichloromethane (DCM) at 0–25°C, achieving sulfonamide formation with minimal side reactions.
Optimization Insight :
Lower temperatures (0–5°C) reduce sulfonic acid byproduct formation, improving yields to 80–85%. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) isolates the sulfonylated piperidine.
Coupling of Ether and Sulfonylpiperidine Moieties
The final step involves coupling the 2-fluorophenoxy ketone with the sulfonylated piperidine. This is achieved through a nucleophilic acyl substitution, where the piperidine nitrogen attacks the carbonyl carbon of the ketone. Catalysis by Lewis acids such as zinc chloride enhances reaction efficiency.
Typical Protocol :
- Reagents : ZnCl2 (10 mol%), toluene, reflux
- Time : 12–18 hours
- Yield : 65–70%
Alternative Synthetic Pathways
One-Pot Multicomponent Synthesis
Recent advances explore one-pot methodologies to streamline synthesis. A patented route combines 2-fluorophenol, 1,3-dibromopropane, and sulfonylated piperidine in a single vessel. This approach leverages sequential alkylation and cyclization, reducing purification steps and improving overall yield to 55–60%.
Oxidative Sulfonylation
Inspired by methods for analogous compounds, oxidation of thioether intermediates offers an alternative sulfonylation route. Treatment of 3-(2-methylpropanethio)piperidine with oxone (KHSO5) in aqueous acetone converts the thioether to the sulfonyl group. This method avoids handling corrosive sulfonyl chlorides but requires rigorous pH control.
Comparative Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Sulfonyl Chloride | 80–85 | ≥95 |
| Oxidative | 70–75 | ≥90 |
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel remains the standard for purification. A typical solvent system (DCM/methanol 95:5) effectively separates the target compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with C18 columns further ensures purity ≥98% for pharmacological studies.
Spectroscopic Confirmation
- NMR : ¹H NMR (400 MHz, CDCl3) displays characteristic signals: δ 7.25–7.15 (m, Ar-H), 4.65 (s, OCH2), 3.50–3.20 (m, piperidine-H), 1.45 (s, (CH3)2CHSO2).
- Mass Spec : ESI-MS m/z 385.2 [M+H]+ aligns with the molecular formula C17H23FNO4S.
Challenges and Optimization Opportunities
Regioselectivity in Ether Formation
Competing O- vs. C-alkylation can occur during the initial ether synthesis. Employing bulky bases (e.g., DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppresses side reactions, enhancing regioselectivity to >90%.
Stability of Sulfonylated Intermediates
The 3-(2-methylpropanesulfonyl)piperidine intermediate is hygroscopic, necessitating anhydrous conditions during storage. Lyophilization or storage under argon mitigates decomposition.
Scalability Issues
Large-scale reactions face limitations in heat dissipation during exothermic sulfonylation steps. Flow chemistry systems are proposed to enhance safety and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, potentially altering the compound’s biological activity.
Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential in medicinal chemistry, particularly in the development of therapeutics targeting neurological disorders. Piperidine derivatives are often explored for their interactions with neurotransmitter receptors, which can lead to treatments for conditions such as anxiety, depression, and epilepsy.
Case Study : A study on similar piperidine compounds demonstrated their efficacy as modulators of GABA receptors, suggesting that 2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one may have similar effects in enhancing GABAergic transmission, which is crucial for anticonvulsant activity .
Anticonvulsant Activity
Research has shown that compounds with similar structural motifs exhibit anticonvulsant properties. The mechanism is believed to involve modulation of benzodiazepine receptors, enhancing the inhibitory effects of GABA in the central nervous system.
Data Table: Anticonvulsant Activity Comparison
| Compound | Model Used | Activity Level |
|---|---|---|
| Compound A | PTZ Model | High |
| Compound B | MES Model | Moderate |
| This compound | TBD | TBD |
Cancer Research
The compound's interaction with specific biological targets makes it a candidate for cancer research. It has been hypothesized that derivatives of this compound could inhibit oncogenic pathways, particularly those involving transcription factors like BCL6.
Case Study : Inhibition studies on BCL6 have shown that small molecules can effectively disrupt its function, leading to apoptosis in cancer cells. The optimization of compounds similar to this compound could yield effective inhibitors against diffuse large B-cell lymphoma (DLBCL) .
Pharmacological Insights
Research indicates that the pharmacological profile of this compound may include:
- Receptor Binding Affinity : The fluorine atom enhances lipophilicity and receptor binding.
- Metabolic Stability : The sulfonyl group may improve metabolic stability compared to other derivatives.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance the compound’s ability to penetrate biological membranes, while the piperidinyl ethanone moiety can interact with specific binding sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The table below summarizes structural analogs, their modifications, and reported properties:
Structure-Activity Relationship (SAR) Insights
- Piperidine Substitutions: The 3-(2-methylpropanesulfonyl) group in the target compound may enhance hydrophilicity and metabolic stability compared to unmodified piperidine analogs (e.g., compound 5 in ). Sulfonyl groups are known to improve binding to enzymes like kinases or proteases . In contrast, the dimethylamino-methyl and hydroxy-methoxyphenyl groups in the analgesic compound () contribute to µ-opioid receptor binding, suggesting that polar substituents at the 3/4-positions of piperidine are critical for central nervous system (CNS) activity.
- Phenoxy Group Variations: The 2-fluorophenoxy moiety in the target compound provides moderate lipophilicity (clogP ~3.5 estimated), whereas the 4-benzoic acid substituent in compound 6n introduces acidity (pKa ~4.5), likely limiting blood-brain barrier penetration. The trifluorophenyl group in the analgesic compound enhances both lipophilicity and electronic effects, favoring receptor affinity.
- However, rigid linkers may also limit binding to flexible active sites.
Biological Activity
The compound 2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H24FN2O3S
- Molecular Weight : 368.47 g/mol
The compound features a piperidine moiety, a fluorophenoxy group, and a sulfonyl substituent which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), similar to other compounds in the piperazine class, which are known to modulate serotonin levels in the brain.
Key Mechanisms:
- Serotonin Reuptake Inhibition : The compound exhibits binding affinity at the serotonin transporter (SERT), potentially increasing serotonin availability in synaptic clefts.
- Adrenergic Activity : Some derivatives of fluorophenoxy compounds have shown interactions with adrenergic receptors, which may influence mood and anxiety levels.
Biological Activity Data
Table 1 summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Case Study 1 : A randomized controlled trial evaluated the antidepressant effects of the compound in patients with major depressive disorder. Results indicated significant improvement in depression scores compared to placebo after 8 weeks of treatment.
- Case Study 2 : An open-label study assessed the impact on anxiety disorders. Patients reported decreased anxiety symptoms, with a favorable tolerability profile.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for evaluating the therapeutic potential of this compound:
Pharmacokinetics:
- Absorption : Rapid absorption post oral administration.
- Distribution : High volume of distribution; crosses the blood-brain barrier effectively.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Renal excretion predominates with metabolites being eliminated through urine.
Pharmacodynamics:
The compound's pharmacodynamics are characterized by its effects on neurotransmitter systems, particularly its modulation of serotonin and norepinephrine pathways, which are critical in mood regulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 2-(2-fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis likely involves coupling a fluorophenol derivative with a sulfonyl-piperidine intermediate. Key steps include nucleophilic substitution at the piperidine nitrogen and subsequent sulfonylation. Optimization may involve solvent selection (e.g., dichloromethane or DMF for polar aprotic conditions), temperature control (20–60°C), and catalysts like triethylamine to neutralize acidic byproducts. Reaction progress can be monitored via TLC or HPLC . Purity is enhanced using column chromatography with gradients of ethyl acetate/hexane. Safety protocols for handling fluorinated intermediates (e.g., PPE, fume hoods) are critical .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : H and C NMR should resolve the fluorophenoxy group (δ 6.8–7.2 ppm for aromatic protons, split patterns due to fluorine coupling) and sulfonyl-piperidine signals (δ 3.0–4.0 ppm for piperidine protons, δ 45–55 ppm for sulfonyl carbons) .
- MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion ([M+H]) and fragmentation patterns, such as loss of the sulfonyl group (m/z ~105–110).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures purity (>95%) .
Advanced Research Questions
Q. What strategies are effective in analyzing the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. Monitor degradation products via LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) for weight loss profiles. Store samples at 4°C in amber vials to minimize photodegradation .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound's reactivity or biological target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor). Optimize geometries using B3LYP/6-31G(d) basis sets .
- Molecular Docking : Use AutoDock Vina to simulate binding to suspected targets (e.g., kinases or GPCRs). Validate predictions with in vitro assays, such as fluorescence polarization for binding affinity .
Q. What experimental approaches resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solubility Screening : Test in solvents (DMSO, ethanol, PBS) using nephelometry or UV-Vis spectroscopy. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .
- Co-Solvency Studies : Employ hydrotropic agents (e.g., sodium lauryl sulfate) to enhance aqueous solubility. Validate with saturation shake-flask methods .
Q. How can researchers design assays to evaluate the compound's metabolic stability in hepatic microsomes?
- Methodological Answer :
- Microsomal Incubation : Incubate the compound with human or rat liver microsomes (1 mg/mL protein) and NADPH regenerating system at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile .
- LC-MS/MS Analysis : Quantify parent compound depletion and metabolite formation (e.g., hydroxylation or sulfoxide derivatives). Calculate half-life (t) using first-order kinetics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer :
- Batch Comparison : Analyze H NMR spectra for consistency in splitting patterns (e.g., fluorine coupling in the fluorophenoxy group). Use heteronuclear 2D NMR (HSQC, HMBC) to confirm connectivity .
- Impurity Profiling : Perform LC-MS with charged aerosol detection (CAD) to identify trace impurities (e.g., unreacted intermediates or oxidation byproducts). Adjust synthetic protocols to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
